2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
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Overview
Description
2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a pyrrole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and pyrrole groups. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. Subsequent reactions introduce the pyridine and pyrrole groups through nucleophilic substitution and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(2-pyridinyl)-1,3-thiazole derivatives: These compounds share the thiazole and pyridine rings but may have different substituents.
N-(2-pyridinyl)acetamide derivatives: These compounds have the pyridine and acetamide groups but lack the thiazole ring.
Pyrrole-containing compounds: These compounds feature the pyrrole moiety but may have different additional rings or substituents.
Uniqueness
2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is unique due to its specific combination of the thiazole, pyridine, and pyrrole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C16H16N4OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-(2-pyrrol-1-ylethyl)acetamide |
InChI |
InChI=1S/C16H16N4OS/c21-15(18-7-10-20-8-3-4-9-20)11-13-12-22-16(19-13)14-5-1-2-6-17-14/h1-6,8-9,12H,7,10-11H2,(H,18,21) |
InChI Key |
LBTICAJNBVGDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
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